molecular formula C19H18N2O2S B2584613 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1904213-90-6

8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2584613
CAS No.: 1904213-90-6
M. Wt: 338.43
InChI Key: BLPNNRZOXVXSJW-UHFFFAOYSA-N
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Description

8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a pyrrolidine ring through an ether bond. The compound also contains a 5-methylthiophene-2-carbonyl group attached to the pyrrolidine ring. This unique structure endows the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amino acid derivative, such as proline, using reagents like phosphorus oxychloride.

    Attachment of the 5-Methylthiophene-2-Carbonyl Group: The 5-methylthiophene-2-carbonyl group can be introduced through an acylation reaction using 5-methylthiophene-2-carbonyl chloride and a base such as triethylamine.

    Formation of the Ether Bond: The final step involves the coupling of the quinoline core with the pyrrolidine ring through an ether bond, which can be achieved using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to DNA: The quinoline core can intercalate into DNA, disrupting its structure and function.

    Inhibiting Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.

    Modulating Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, but differ in their side chains and functional groups.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione, which contain a pyrrolidine ring but lack the quinoline core.

    Thiophene Derivatives: Compounds like 5-methylthiophene-2-carboxylic acid, which contain a thiophene ring but lack the quinoline and pyrrolidine components.

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-7-8-17(24-13)19(22)21-11-9-15(12-21)23-16-6-2-4-14-5-3-10-20-18(14)16/h2-8,10,15H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNNRZOXVXSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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